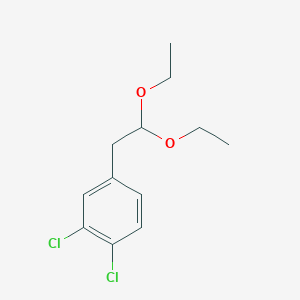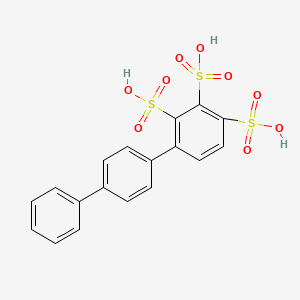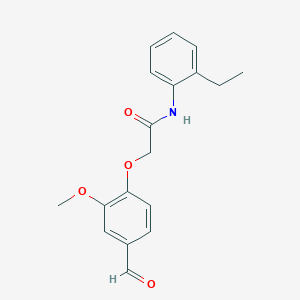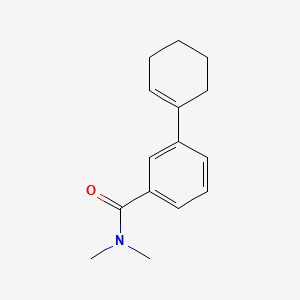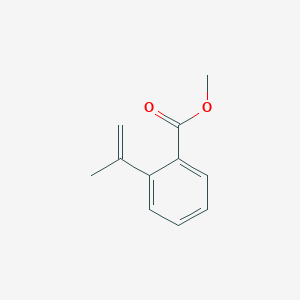
Benzoic acid, 2-(1-methylethenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(prop-1-en-2-yl)benzoate can be synthesized through various organic reactions. One common method involves the esterification of 2-(prop-1-en-2-yl)benzoic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for methyl 2-(prop-1-en-2-yl)benzoate are not widely documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(prop-1-en-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(prop-1-en-2-yl)benzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for methyl 2-(prop-1-en-2-yl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electronic effects of the prop-1-en-2-yl group, which can stabilize or destabilize intermediates in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Propargyl benzoate: Another ester with a similar structure but different alkyl group.
Methyl benzoate: Lacks the prop-1-en-2-yl group, making it less reactive in certain reactions.
Ethyl benzoate: Similar ester but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 2-(prop-1-en-2-yl)benzoate is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct electronic and steric properties. This makes it more versatile in synthetic applications compared to simpler esters like methyl benzoate .
Properties
CAS No. |
62291-44-5 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl 2-prop-1-en-2-ylbenzoate |
InChI |
InChI=1S/C11H12O2/c1-8(2)9-6-4-5-7-10(9)11(12)13-3/h4-7H,1H2,2-3H3 |
InChI Key |
ZRTBSJRQGAMIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112855.png)
![2-[(2,4-Difluorophenyl)methylideneamino]guanidine](/img/structure/B14112863.png)
![N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B14112878.png)
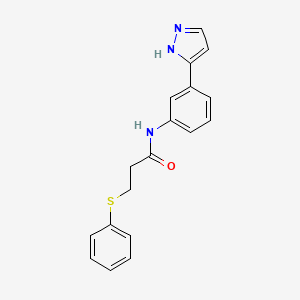
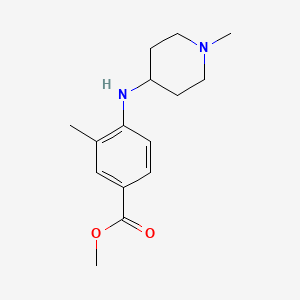
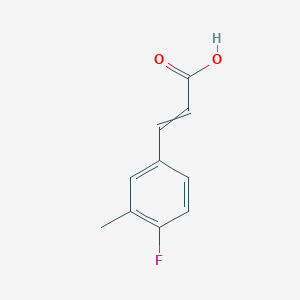
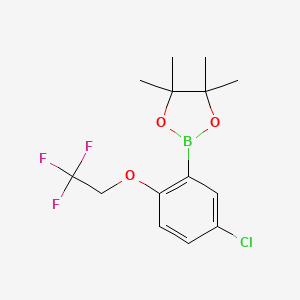
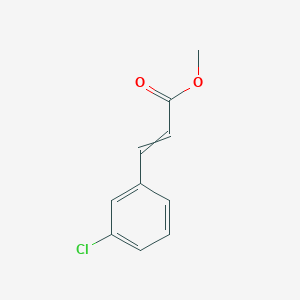
![Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14112905.png)
![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14112907.png)
